molecular formula C13H9BrO2 B3277085 3-(4-Bromophenoxy)benzaldehyde CAS No. 65295-62-7

3-(4-Bromophenoxy)benzaldehyde

Cat. No.: B3277085
CAS No.: 65295-62-7
M. Wt: 277.11 g/mol
InChI Key: KPLSAAJEPBBHQI-UHFFFAOYSA-N
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Description

Contextualization within the Class of Brominated Diaryl Ethers and Aromatic Aldehydes

3-(4-Bromophenoxy)benzaldehyde is a molecule that belongs to two important classes of organic compounds: brominated diaryl ethers and aromatic aldehydes. Diaryl ethers are characterized by an ether linkage connecting two aromatic rings. The presence of a bromine atom on one of these rings categorizes it as a brominated diaryl ether. Bromine, a halogen, is an effective radical trap, and its inclusion in compounds can enhance flame retardant properties. diva-portal.org

Simultaneously, the presence of a formyl group (-CHO) attached to the other aromatic ring places it in the family of aromatic aldehydes. cymitquimica.comontosight.ai The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, making it a crucial component in organic synthesis. The interplay of the ether linkage, the bromine atom, and the aldehyde group within the same molecule gives this compound its distinct reactivity and utility.

The synthesis of diaryl ethers can be achieved through various methods, with the Ullmann condensation being a classic approach. rsc.orgwikipedia.org This reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). rsc.orgwikipedia.orgtandfonline.comorganic-chemistry.org Modern advancements have introduced palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which can also be adapted for ether synthesis. rsc.org

Significance as a Precursor in Contemporary Organic Synthesis and Advanced Materials

The trifunctional nature of this compound makes it a highly valuable starting material in multi-step organic synthesis. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups. The carbon-bromine bond provides a handle for cross-coupling reactions, such as the Suzuki and Heck reactions, allowing for the introduction of new carbon-carbon bonds.

This versatility has led to its use in the synthesis of a variety of complex molecules, including:

Pharmaceuticals: Diaryl ether structures are found in a number of biologically active compounds. The ability to modify the aldehyde and bromo functionalities of this compound makes it a useful building block in the development of new therapeutic agents. cymitquimica.commdpi.com For instance, related phenoxybenzaldehyde derivatives have been investigated for their potential as inhibitors of enzymes like phosphodiesterase IV (PDE IV), which is implicated in inflammatory diseases.

Agrochemicals: The structural motifs present in this compound are also relevant in the design of new pesticides and herbicides. cymitquimica.com

Advanced Materials: Diaryl ethers are known for their thermal and chemical stability, making them suitable for high-performance polymers. google.com The reactivity of this compound allows for its incorporation into polymer backbones, potentially leading to materials with enhanced properties such as flame retardancy and specific electronic characteristics. diva-portal.orgchemrxiv.org Research has explored the use of related compounds in the formulation of specialty polymers and resins.

Historical Development and Related Compound Research within the Phenoxybenzaldehyde Family

The study of diaryl ethers dates back to the early 20th century with the pioneering work of Fritz Ullmann, who developed the copper-catalyzed synthesis of these compounds. wikipedia.orgmdpi.com Since then, extensive research has been dedicated to improving the efficiency and scope of diaryl ether synthesis. rsc.orgtandfonline.comorganic-chemistry.orgacs.orgresearchgate.net

The phenoxybenzaldehyde family, to which this compound belongs, has been a subject of interest for its diverse applications. Research on various isomers and derivatives has been ongoing. For example, studies on m-phenoxybenzaldehyde have focused on optimizing its synthesis using copper catalysts. sioc-journal.cn Other research has explored the synthesis and antibacterial activity of related compounds like 3-methoxy-4-phenoxybenzaldehyde (B8639460) and 3-hydroxy-4-phenoxybenzaldehyde derivatives against Mycobacterium tuberculosis. nih.gov

Furthermore, the structural and electronic properties of phenoxybenzaldehyde derivatives have been investigated. For instance, the crystal structures of 4-(4-bromophenoxy)benzaldehyde (B1278569) and 4-(4-nitrophenoxy)benzaldehyde (B1598311) have been determined using X-ray powder diffraction data, revealing insights into their supramolecular assemblies. researchgate.net The identification of a p-phenoxybenzaldehyde derivative in bamboo shoots highlights the natural occurrence of this structural motif. nih.govacs.org

The continued exploration of the synthesis and reactivity of compounds like this compound and its relatives is crucial for advancing various fields, from medicinal chemistry to materials science.

Data Tables

Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)benzaldehyde

PropertyValueReference
Molecular FormulaC₁₃H₉BrO₂ cymitquimica.comsigmaaldrich.com
Molecular Weight277.11 g/mol sigmaaldrich.comsigmaaldrich.com
AppearanceSolid sigmaaldrich.com
Melting Point69-73 °C sigmaaldrich.comsigmaaldrich.com
CAS Number69240-56-8 sigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic Data for a Related Compound, 4-(4-Bromophenoxy)benzaldehyde

SpectroscopyDataReference
¹H NMR (CDCl₃, 500 MHz)δ 9.92 (s, 1H), 7.83-7.86 (m, 2H), 7.49-7.52 (m, 2H), 6.95-7.07 (m, 4H) rsc.org
¹³C NMR (CDCl₃, 125 MHz)δ 190.7, 162.6, 154.3, 133.1, 132.0, 131.6, 122.0, 117.7, 117.6 rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLSAAJEPBBHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306302
Record name 3-(4-Bromophenoxy)benzaldehyde
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Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65295-62-7
Record name 3-(4-Bromophenoxy)benzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenoxy)benzaldehyde
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Advanced Synthetic Methodologies for 3 4 Bromophenoxy Benzaldehyde

Regioselective Bromination of m-Phenoxybenzaldehyde

The direct bromination of m-phenoxybenzaldehyde presents a straightforward approach to 3-(4-bromophenoxy)benzaldehyde. The key challenge in this method lies in controlling the regioselectivity of the electrophilic aromatic substitution to favor bromination on the phenoxy ring at the para position, avoiding substitution on the benzaldehyde (B42025) ring or at other positions.

Optimization of Brominating Agents and Reaction Conditions

The selection of the brominating agent and the reaction conditions are critical for achieving high selectivity and yield. A common method involves the use of elemental bromine (Br₂) as the brominating agent. google.com

A patented process describes the dropwise addition of bromine to a solution of m-phenoxybenzaldehyde in a halogenation-resistant solvent, such as methylene (B1212753) chloride, at a reduced temperature (e.g., 0°C). google.com The reaction is typically stirred for several hours to ensure complete conversion. The use of a solvent is preferred as it allows for better temperature control and can be carried out without the need for heating. google.com Upon completion, the reaction mixture can be washed with water and a reducing agent, like a dilute aqueous potassium sulfite (B76179) solution, to quench any unreacted bromine. google.com

While elemental bromine is effective, other brominating agents such as N-bromosuccinimide (NBS) are also widely used for regioselective brominations of activated aromatic compounds. mdpi.comresearchgate.net The reactivity and selectivity of NBS can be influenced by the choice of solvent and the presence of catalysts. mdpi.comresearchgate.net For instance, the use of NBS in acetonitrile (B52724) or with silica (B1680970) gel has been shown to afford high regioselectivity in the bromination of various aromatic substrates. mdpi.comresearchgate.net

Table 1: Exemplary Reaction Conditions for the Bromination of m-Phenoxybenzaldehyde

Parameter Condition Source
Brominating Agent Bromine (Br₂) google.com
Substrate m-Phenoxybenzaldehyde google.com
Solvent Methylene Chloride google.com
Temperature 0°C google.com
Reaction Time 3 hours (post-addition) google.com

| Work-up | Aqueous wash, followed by treatment with a reducing agent | google.com |

Catalytic Systems for Enhanced Regioselectivity (e.g., Lewis Acid Catalysis)

While the direct bromination of m-phenoxybenzaldehyde can proceed without a catalyst, the use of catalytic systems can enhance regioselectivity, particularly towards the desired para-substituted product. google.com Lewis acids are commonly employed as catalysts in electrophilic aromatic substitutions to polarize the halogenating agent, making it more electrophilic and potentially influencing the regiochemical outcome. nih.gov

Examples of Lewis acids that can be utilized in bromination reactions include metal halides such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). google.com In the context of brominating m-phenoxybenzaldehyde, the presence of such catalysts does not hinder the reaction and may contribute to improved selectivity. google.com The phenoxy group is an activating, ortho, para-directing group, while the aldehyde group is a deactivating, meta-directing group. The desired reaction is the bromination on the activated phenoxy-substituted ring. A judicious choice of catalyst can help to favor substitution on the more activated ring.

Furthermore, solid acid catalysts, such as zeolites, have demonstrated high para-selectivity in the electrophilic bromination of other substituted aromatic compounds. mdpi.comresearchgate.net The shape-selective nature of zeolites can sterically hinder the formation of the ortho-isomer, thereby favoring the para-product. While specific studies on the use of zeolites for the bromination of m-phenoxybenzaldehyde are not extensively detailed in the available literature, this approach represents a promising avenue for enhancing regioselectivity.

Mechanistic Investigations of the Electrophilic Aromatic Substitution Pathway

The bromination of m-phenoxybenzaldehyde proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The phenoxy group is an activating substituent, donating electron density to its attached aromatic ring via resonance, thereby making it more susceptible to electrophilic attack than the benzaldehyde ring, which is deactivated by the electron-withdrawing aldehyde group.

The generally accepted mechanism involves the following steps:

Generation of the electrophile: In the case of using elemental bromine with a Lewis acid catalyst (e.g., FeBr₃), the catalyst polarizes the Br-Br bond, creating a more potent electrophile, [Brδ⁺---Brδ⁻---FeBr₃].

Formation of the sigma complex (arenium ion): The π-electrons of the activated phenoxy-substituted ring attack the electrophilic bromine atom. This attack is favored at the ortho and para positions due to the resonance stabilization provided by the oxygen atom of the ether linkage. The formation of this resonance-stabilized carbocation, also known as a Wheland intermediate, is the rate-determining step.

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

The preference for para-substitution over ortho-substitution is often attributed to steric hindrance at the ortho positions, which are closer to the bulky ether linkage.

Construction of the Diaryl Ether Linkage to Form the this compound Scaffold

An alternative synthetic strategy involves the formation of the diaryl ether bond as a key step. This can be achieved through nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr reaction is a viable method for forming diaryl ethers, particularly when one of the aromatic rings is activated by an electron-withdrawing group. In the context of synthesizing this compound, this could theoretically be achieved by reacting a 3-halobenzaldehyde (where the halogen is a good leaving group, such as fluorine) with 4-bromophenol (B116583) in the presence of a base.

The general mechanism for an SNAr reaction involves:

Nucleophilic attack: The phenoxide, generated from the phenol (B47542) and a base, attacks the carbon atom bearing the leaving group on the activated aromatic ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Departure of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the diaryl ether.

For this specific synthesis, the electron-withdrawing aldehyde group at the meta position of the 3-halobenzaldehyde is not as strongly activating for SNAr as it would be in the ortho or para positions. However, under forcing reaction conditions (e.g., high temperatures and a strong base in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide), this reaction may still proceed.

Table 2: Hypothetical SNAr Reaction for the Synthesis of this compound

Component Role Example
Aryl Halide Electrophile 3-Fluorobenzaldehyde
Nucleophile Phenoxide 4-Bromophenoxide (from 4-Bromophenol)
Base To generate the phenoxide Potassium Carbonate, Sodium Hydride

| Solvent | Polar aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO) |

Copper-Catalyzed (Ullmann-type) Coupling Approaches

The Ullmann condensation, a copper-catalyzed reaction, is a classical and versatile method for the formation of diaryl ethers. organic-chemistry.org This approach typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.

For the synthesis of this compound, two primary Ullmann-type disconnections are possible:

Coupling of 3-hydroxybenzaldehyde (B18108) with a 1,4-dihalobenzene (e.g., 1-bromo-4-iodobenzene).

Coupling of a 3-halobenzaldehyde (e.g., 3-bromobenzaldehyde) with 4-bromophenol.

A related patented process describes the synthesis of the parent compound, m-phenoxybenzaldehyde, by reacting m-bromobenzaldehyde with phenol under alkaline conditions. patsnap.com This demonstrates the feasibility of using a substituted benzaldehyde in an Ullmann-type reaction.

Modern advancements in Ullmann couplings often utilize ligands to improve the efficiency and lower the required reaction temperatures. The general catalytic cycle is thought to involve the formation of a copper-phenoxide species, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the active copper catalyst.

Table 3: Potential Reactants for Ullmann-type Synthesis of this compound

Aryl Halide Phenol Catalyst Base
1-Bromo-4-iodobenzene 3-Hydroxybenzaldehyde Copper(I) salt (e.g., CuI) Potassium Carbonate

Functional Group Interconversion for Aldehyde Moiety Introduction

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic installation of functional groups late in a synthetic sequence. For this compound, this typically involves the transformation of a more stable or accessible precursor, such as an alcohol, carboxylic acid derivative, or nitrile, into the aldehyde moiety.

The oxidation of the precursor alcohol, [3-(4-bromophenoxy)phenyl]methanol, is a direct and widely employed method for synthesizing this compound. The challenge lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid while ensuring a high yield. Several reagents and conditions have been developed for this selective transformation.

Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. google.comusp.br The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. usp.bruns.ac.id PCC offers the advantage of being a relatively mild oxidant that generally does not lead to over-oxidation to the carboxylic acid, provided that water is excluded from the reaction medium. usp.br The general reaction involves the addition of the alcohol to a suspension of PCC in the chosen solvent. uns.ac.id

DMSO-Activated Oxidations (Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine. orientjchem.orggoogle.com This method is known for its mild reaction conditions, typically conducted at low temperatures (e.g., -78 °C), which allows for excellent functional group tolerance and high yields of aldehydes. google.comuns.ac.id A drawback is the formation of the volatile and malodorous byproduct, dimethyl sulfide. google.com

Hypervalent Iodine Reagents (Dess-Martin Oxidation): The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes. organic-chemistry.orggoogle.com Key advantages of DMP include its operation at room temperature and neutral pH, short reaction times, and high yields. organic-chemistry.org The reaction is performed in solvents like dichloromethane. google.com While highly effective, the cost and potentially explosive nature of DMP can be a consideration for large-scale synthesis. organic-chemistry.org

A patent for the preparation of related 3-phenoxy-benzaldehydes describes the oxidation of 3-phenoxy-benzyl alcohols using oxygen in the presence of a platinum metal catalyst, achieving high conversions and selectivities. researchgate.net For instance, the oxidation of 3-phenoxy-benzyl alcohol yielded 3-phenoxy-benzaldehyde with a 93% yield and 94% selectivity. researchgate.net This catalytic approach represents a greener alternative to stoichiometric heavy-metal oxidants.

Oxidation MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
PCC OxidationPyridinium Chlorochromate (PCC)Anhydrous CH₂Cl₂, Room Temp.Good selectivity for aldehydes, stable reagent. google.comuns.ac.idChromium is toxic, stoichiometric reagent.
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineLow temperature (-78 °C), CH₂Cl₂Very mild, high yields, wide functional group tolerance. orientjchem.orgasianpubs.orgMalodorous byproduct (DMS), requires cryogenic temperatures. google.com
Dess-Martin OxidationDess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂Mild, high yields, short reaction times, neutral pH. organic-chemistry.orggoogle.comExpensive, potentially explosive. organic-chemistry.org
Catalytic OxidationO₂, Platinum metal catalystAqueous alkali, 0-110 °CHigh yield and selectivity, greener approach. researchgate.netRequires specialized catalyst and pressure equipment.

An alternative strategy for introducing the aldehyde functionality is through the partial reduction of a more oxidized precursor, such as a carboxylic acid derivative (e.g., acid chloride, ester) or a nitrile. This approach requires careful control of the reducing agent's reactivity to stop the reduction at the aldehyde stage.

Reduction of Nitriles: The conversion of 3-(4-bromophenoxy)benzonitrile (B3260457) to the corresponding aldehyde can be achieved using specific reducing agents.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful and sterically hindered reducing agent capable of reducing nitriles to imines at low temperatures. wikipedia.orgorganic-chemistry.org Upon aqueous workup, the intermediate imine is hydrolyzed to the aldehyde. wikipedia.org It is crucial to use only one equivalent of DIBAL-H and maintain a low temperature (typically -78 °C) to prevent further reduction to the amine. wikipedia.org

Stephen Aldehyde Synthesis: This classic named reaction involves the reduction of a nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). researchgate.netnih.gov This forms an aldiminium salt intermediate, which is then hydrolyzed with water to yield the aldehyde. researchgate.net The reaction is generally more efficient for aromatic nitriles. mdpi.com

While direct reduction to the aldehyde is preferred, a study on the related 3-(4-chlorophenoxy)benzonitrile demonstrated its reduction to the corresponding benzylamine (B48309) in 68% yield using lithium aluminium hydride (LAH), highlighting the reactivity of the nitrile group in this class of compounds. mdpi.com

Reduction of Carboxylic Acid Derivatives: The reduction of a 3-(4-bromophenoxy)benzoic acid derivative offers another pathway.

Rosenmund Reduction: This catalytic hydrogenation method specifically reduces acyl chlorides to aldehydes. The reaction employs a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄), which is often poisoned (e.g., with sulfur or quinoline) to prevent over-reduction of the aldehyde to an alcohol. nih.gov

PrecursorReduction MethodKey ReagentsKey IntermediateNotes
Nitrile (R-CN)DIBAL-H ReductionDiisobutylaluminium Hydride (DIBAL-H)ImineRequires low temperature (-78 °C) and controlled stoichiometry. wikipedia.org
Nitrile (R-CN)Stephen Aldehyde SynthesisTin(II) Chloride (SnCl₂), HClAldiminium saltMore efficient for aromatic nitriles. researchgate.netmdpi.com
Acyl Chloride (R-COCl)Rosenmund ReductionH₂, Pd/BaSO₄ (poisoned)-Catalyst poisoning prevents over-reduction. nih.gov

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its diaryl ether core can be made more sustainable through several approaches.

Catalytic Ullmann-type Reactions: The use of soluble copper catalysts, often with ligands, allows the reaction to proceed at lower temperatures and with lower catalyst loadings, improving the efficiency and environmental profile of the synthesis. researchgate.netsci-hub.se Recent advancements have explored the use of copper nanoparticles as recyclable catalysts. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields in shorter reaction times compared to conventional heating. uns.ac.idorganic-chemistry.org This can reduce energy consumption and minimize the formation of byproducts. Microwave-assisted Ullmann-type reactions and other coupling strategies are increasingly being explored for the synthesis of diaryl ethers. sci-hub.se

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions or in greener solvents like water can drastically reduce waste and environmental impact. mdma.ch Metal-free arylations of alcohols and phenols have been developed in water, offering an environmentally friendly pathway to ethers. mdpi.com

Sustainable Oxidation and Reduction Methods:

Catalytic Oxidation with Green Oxidants: As mentioned, using molecular oxygen or hydrogen peroxide as the terminal oxidant in catalytic systems is a much greener approach than using stoichiometric heavy-metal reagents like chromium compounds. mdma.chprepchem.com The only byproduct of H₂O₂ is water.

Phase-Transfer Catalysis (PTC): PTC can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), eliminating the need for expensive, and often hazardous, anhydrous or aprotic solvents. sci-hub.se This methodology can enhance reaction rates, improve yields, and simplify workup procedures in various synthetic steps, including oxidation and etherification. sci-hub.se

One patent describes a process for preparing 3-phenoxy-benzaldehyde which involves a condensation reaction to form the diaryl ether linkage catalyzed by copper compounds in N,N-dimethylformamide (DMF). google.com Another patent details the synthesis of m-(p-bromophenoxy)benzaldehyde by the direct bromination of m-phenoxybenzaldehyde, a process that, while effective, uses elemental bromine, a hazardous reagent. Greener alternatives to such bromination reactions are an active area of research.

Chemical Reactivity and Derivatization Pathways of 3 4 Bromophenoxy Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 3-(4-bromophenoxy)benzaldehyde is a versatile functional handle for numerous organic transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the derivatization of this compound.

Condensation reactions are a cornerstone of synthetic organic chemistry, and the aldehyde functionality of this compound readily participates in such transformations. These reactions typically involve the reaction of the aldehyde with a nucleophile, often a carbanion or an amine, followed by the elimination of a small molecule, usually water.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound to form an α,β-unsaturated carbonyl compound. ijarsct.co.in In the context of this compound, this reaction is pivotal for the synthesis of chalcones, which are 1,3-diaryl-2-propen-1-ones. ijarsct.co.in These compounds are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. ijarsct.co.in

The reaction is typically carried out in the presence of an aqueous alkaline base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcohol solvent. ijarsct.co.inresearchgate.net The base deprotonates the α-carbon of an acetophenone (B1666503) derivative, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone (B49325). ijarsct.co.inrsc.org The reaction can be performed at room temperature or with gentle heating. ijarsct.co.inresearchgate.net Solvent-free methods, such as grinding the reactants with a solid base, have also been developed as a greener alternative. rsc.orgrjlbpcs.com

The general scheme for the Claisen-Schmidt condensation of this compound with a substituted acetophenone is as follows:

Claisen-Schmidt Condensation Scheme

Table 1: Examples of Chalcones Derived from this compound via Claisen-Schmidt Condensation

Reactant 1 (Aldehyde)Reactant 2 (Ketone)Product (Chalcone)
This compoundAcetophenone1-Phenyl-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one
This compound4'-Methylacetophenone1-(p-Tolyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one
This compound4'-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one
This compound4'-Chloroacetophenone1-(4-Chlorophenyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one

This table is illustrative and shows potential products based on the general Claisen-Schmidt reaction.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. thermofisher.compurechemistry.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. purechemistry.orgsphinxsai.com

When this compound is subjected to Knoevenagel condensation conditions, it reacts with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate. sphinxsai.comacs.org The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. thermofisher.comsphinxsai.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent elimination of water from the addition product yields the corresponding α,β-unsaturated product. purechemistry.org These products, such as benzylidenemalononitriles, are versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov

The general scheme for the Knoevenagel condensation of this compound is depicted below:

Knoevenagel Condensation Scheme

Table 2: Potential Products from the Knoevenagel Condensation of this compound

Reactant 1 (Aldehyde)Reactant 2 (Active Methylene Compound)Product
This compoundMalononitrile2-(3-(4-Bromophenoxy)benzylidene)malononitrile
This compoundEthyl cyanoacetateEthyl 2-cyano-3-(3-(4-bromophenoxy)phenyl)acrylate
This compoundDiethyl malonateDiethyl 2-(3-(4-bromophenoxy)benzylidene)malonate
This compoundAcetylacetone3-(3-(4-Bromophenoxy)benzylidene)pentane-2,4-dione

This table illustrates potential products based on the general Knoevenagel condensation.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. jetir.org This condensation reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate. mediresonline.org This intermediate then undergoes dehydration, typically under acidic or basic conditions or by azeotropic removal of water, to yield the stable imine product. jetir.orgmediresonline.org

A wide variety of primary amines, both aliphatic and aromatic, can be used to synthesize a diverse library of Schiff bases from this compound. These derivatives are of significant interest in coordination chemistry as ligands for metal complexes and in medicinal chemistry for their potential biological activities. jetir.orgsemanticscholar.org The synthesis is often straightforward, involving the mixing of equimolar amounts of the aldehyde and amine in a suitable solvent, such as ethanol (B145695), and refluxing the mixture. mediresonline.org

The general reaction for the formation of a Schiff base from this compound is shown below:

Schiff Base Formation Scheme

Table 3: Representative Imine (Schiff Base) Derivatives of this compound

Reactant 1 (Aldehyde)Reactant 2 (Primary Amine)Product (Schiff Base)
This compoundAnilineN-(3-(4-Bromophenoxy)benzylidene)aniline
This compound4-MethylanilineN-(3-(4-Bromophenoxy)benzylidene)-4-methylaniline
This compound4-MethoxyanilineN-(3-(4-Bromophenoxy)benzylidene)-4-methoxyaniline
This compound2-Aminophenol2-((3-(4-Bromophenoxy)benzylidene)amino)phenol

This table provides examples of potential Schiff bases synthesized from this compound.

The derivatives of this compound, particularly the α,β-unsaturated systems formed from condensation reactions, are excellent substrates for cycloaddition reactions, leading to the formation of a wide array of heterocyclic rings. These reactions are crucial for building complex molecular scaffolds found in many natural products and pharmaceuticals.

Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and are found in many biologically active compounds. derpharmachemica.com A common route to pyrimidine (B1678525) derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. derpharmachemica.comsemanticscholar.org

Chalcones derived from this compound serve as α,β-unsaturated ketone precursors for the synthesis of dihydropyrimidine (B8664642) derivatives through the Biginelli reaction or related cyclizations. wikipedia.orgnih.gov In a typical procedure, the chalcone is reacted with urea or thiourea in the presence of a base, such as potassium hydroxide in ethanol, and heated under reflux. semanticscholar.orgpharmascholars.com The reaction proceeds through a Michael addition of the N-C-N reagent to the chalcone, followed by intramolecular cyclization and dehydration to afford the pyrimidine or dihydropyrimidine ring. wikipedia.org

The general pathway for the synthesis of pyrimidine derivatives from a chalcone of this compound is as follows:

Pyrimidine Synthesis Scheme

Table 4: Examples of Pyrimidine Derivatives Synthesized from Chalcones of this compound

Chalcone PrecursorN-C-N ReagentProduct (Pyrimidine Derivative)
1-Phenyl-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-oneUrea4-(3-(4-Bromophenoxy)phenyl)-6-phenylpyrimidin-2(1H)-one
1-Phenyl-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-oneThiourea4-(3-(4-Bromophenoxy)phenyl)-6-phenylpyrimidine-2(1H)-thione
1-(p-Tolyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-oneGuanidine4-(3-(4-Bromophenoxy)phenyl)-6-(p-tolyl)pyrimidin-2-amine
1-(4-Methoxyphenyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-oneUrea4-(3-(4-Bromophenoxy)phenyl)-6-(4-methoxyphenyl)pyrimidin-2(1H)-one

This table illustrates potential pyrimidine derivatives based on the cyclization of chalcones.

Cycloaddition Reactions for Heterocyclic Ring Formation

Generation of Isoxazole (B147169) and Pyrazoline Scaffolds

The aldehyde functionality of this compound serves as a key precursor for the synthesis of important five-membered heterocyclic scaffolds such as isoxazoles and pyrazolines. The common pathway to these compounds involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone, known as a chalcone.

In this first step, this compound is treated with an appropriate acetophenone in the presence of a base, such as sodium or potassium hydroxide, to yield the corresponding chalcone intermediate. This intermediate is then subjected to cyclization reactions with different reagents to form the desired heterocycle.

Pyrazoline Synthesis: The reaction of the chalcone intermediate with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol leads to the formation of pyrazoline rings. libretexts.orgchemistrysteps.com The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) derivative. chemistrysteps.com

Isoxazole Synthesis: To generate the isoxazole scaffold, the chalcone intermediate is reacted with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297) or potassium hydroxide. youtube.comdalalinstitute.com The reaction involves the formation of an oxime from the carbonyl group, followed by a Michael-type addition of the hydroxylamine nitrogen to the enone system and subsequent cyclization and dehydration to afford the 3,5-disubstituted isoxazole.

Starting MaterialReagentProduct Scaffold
Chalcone of this compoundHydrazine HydratePyrazoline
Chalcone of this compoundHydroxylamine HydrochlorideIsoxazole
Formation of Benzodiazepine (B76468) Ring Systems

The synthesis of 1,5-benzodiazepine rings can be achieved using this compound as a starting component, typically through a condensation reaction with o-phenylenediamine (B120857) (OPDA). While the direct reaction of an aldehyde with OPDA often leads to benzimidazoles, the formation of the seven-membered benzodiazepine ring generally requires the presence of a second carbonyl component. total-synthesis.comlibretexts.org

A prevalent method involves a three-component reaction between an aromatic aldehyde, OPDA, and a ketone (e.g., acetone) or a β-ketoester (e.g., ethyl acetoacetate), often catalyzed by an acid. total-synthesis.combaranlab.org In this process, the more reactive aldehyde first condenses with one of the amino groups of OPDA, and the ketone subsequently reacts to facilitate the cyclization that forms the 1,5-diazepine ring system.

Alternatively, chalcones derived from this compound can serve as the α,β-unsaturated carbonyl component for the condensation with OPDA. libretexts.org This reaction, typically carried out in a solvent like ethanol with a catalyst such as piperidine, yields 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodiazepines. libretexts.org

Derivatization to Oxadiazoles and Related Heterocycles

The aldehyde group of this compound is a versatile starting point for the synthesis of 1,3,4-oxadiazoles, a class of heterocycles with significant applications. The most common synthetic route involves a two-step process: the formation of an N-acylhydrazone intermediate followed by oxidative cyclization. chemistrysteps.comnih.gov

In the initial step, this compound is condensed with an acid hydrazide (R-CO-NHNH₂), such as benzohydrazide, in an acidic medium (e.g., acetic acid) or a solvent like ethanol. libretexts.org This reaction yields the corresponding N-acylhydrazone.

The subsequent step is an oxidative cyclization of the acylhydrazone to form the 1,3,4-oxadiazole (B1194373) ring. This transformation can be accomplished using a variety of dehydrating or oxidizing agents. libretexts.orgnih.gov Commonly employed reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or iodine in the presence of a mild oxidant like mercuric oxide. chemistrysteps.comwikipedia.org This process results in a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is derived from the starting aldehyde and the other from the acid hydrazide.

Organometallic Reactions Involving the Carbonyl Group

The electrophilic carbon of the aldehyde group in this compound is a prime target for nucleophilic attack by various organometallic reagents. These reactions are fundamental for forming new carbon-carbon bonds and converting the aldehyde into other functional groups, such as alcohols and alkenes.

Grignard and Organolithium Reactions: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily add to the carbonyl group. youtube.comtotal-synthesis.com The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the aldehyde's carbonyl carbon. baranlab.orglumenlearning.com This addition breaks the C=O pi bond, forming a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. baranlab.orglumenlearning.com These reactions proceed with high chemoselectivity for the aldehyde, leaving the aryl bromide moiety intact.

Wittig Reaction: The Wittig reaction provides an efficient method for converting the aldehyde into an alkene. masterorganicchemistry.com This reaction employs a phosphorus ylide (a Wittig reagent, Ph₃P=CHR), which is typically generated by treating a phosphonium (B103445) salt with a strong base. libretexts.orgnih.gov The ylide attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate. youtube.com This intermediate rapidly decomposes to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. libretexts.org The structure of the resulting alkene (E/Z stereochemistry) depends on the nature of the ylide used. masterorganicchemistry.com

Organometallic ReagentReagent TypeProduct Functional Group
R-MgXGrignard ReagentSecondary Alcohol
R-LiOrganolithium ReagentSecondary Alcohol
Ph₃P=CHRWittig Reagent (Phosphorus Ylide)Alkene

Transformations Involving the Bromine Substituent on the Phenoxy Ring

The bromine atom on the phenoxy ring of this compound provides a second, highly valuable site for chemical modification. The C(sp²)–Br bond is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of this compound is an ideal electrophilic partner for these transformations, which typically tolerate the presence of the aldehyde group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comacs.org This method is highly effective for forming new C-C bonds, converting the bromophenyl group into a biaryl system while preserving the aldehyde functionality. youtube.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene under basic conditions with a palladium catalyst. dalalinstitute.comyoutube.com This transformation results in the formation of a new C-C bond at an sp² carbon of the alkene, typically yielding a substituted stilbene-like structure. The reaction is highly regioselective and generally preserves the aldehyde. libretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. The Sonogashira coupling is a reliable method for synthesizing arylalkynes and is compatible with the aldehyde group.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong base. youtube.com This transformation effectively replaces the bromine atom with a substituted or unsubstituted amino group.

Reaction NameCoupling PartnerBond FormedResulting Structure
Suzuki-MiyauraBoronic Acid/EsterC(aryl)-C(aryl)Biaryl
HeckAlkeneC(aryl)-C(alkenyl)Substituted Alkene
SonogashiraTerminal AlkyneC(aryl)-C(alkynyl)Arylalkyne
Buchwald-HartwigAmineC(aryl)-NArylamine

Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. However, this reaction does not readily occur on typical aryl halides under standard conditions because the electron-rich nature of the aromatic ring repels incoming nucleophiles. lumenlearning.com

For the SNAr reaction to proceed efficiently via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are essential to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.orgbaranlab.org

In the case of this compound, the brominated phenyl ring lacks the necessary activation for a standard SNAr reaction. The substituent para to the bromine is an ether oxygen, which is an electron-donating group by resonance and thus deactivates the ring toward nucleophilic attack. The rest of the molecule is too distant to provide the required ortho/para electronic stabilization. Consequently, direct displacement of the bromine atom by common nucleophiles (e.g., alkoxides, amines) through the addition-elimination SNAr pathway is not a feasible transformation for this compound under typical laboratory conditions. Alternative pathways, such as the benzyne (B1209423) mechanism, would require extremely harsh, strongly basic conditions that would likely be incompatible with the aldehyde functional group. chemistrysteps.com

Lithiation and Subsequent Reactions for Aryl Derivatization

Lithiation, a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, can be applied to this compound to achieve regioselective functionalization. The primary sites for lithiation on this molecule are the positions ortho to the phenoxy group on the benzaldehyde (B42025) ring and the positions ortho to the bromine atom on the other ring. The directing effect of these substituents plays a crucial role in determining the position of metalation.

While specific studies on the lithiation of this compound are not extensively documented, the principles of directed ortho-metalation (DoM) can be applied to predict its reactivity. The phenoxy group is a modest directing group, and lithiation would be expected to occur at the C2 and C4 positions of the benzaldehyde ring. However, the aldehyde group itself can react with organolithium reagents. Therefore, protection of the aldehyde, for instance as an acetal, is typically required before lithiation to prevent unwanted side reactions.

Following the protection of the aldehyde, treatment with a strong lithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would lead to the formation of an aryllithium intermediate. This highly reactive species can then be quenched with a variety of electrophiles to introduce new functional groups. For example, reaction with carbon dioxide followed by acidic workup would yield the corresponding carboxylic acid. Other electrophiles such as alkyl halides, aldehydes, ketones, and amides can also be employed to generate a wide range of derivatives. cardiff.ac.uk

An alternative approach involves bromine-lithium exchange on the brominated phenyl ring. This reaction is typically fast and occurs at low temperatures, offering a regioselective route to a different set of derivatives. The resulting aryllithium species can then be reacted with the same array of electrophiles to functionalize the formerly brominated ring.

Table 1: Potential Aryl Derivatization of this compound via Lithiation

Lithiation StrategyElectrophile (E)Product Structure
ortho-Lithiation (aldehyde protected)CO₂2-Carboxy-3-(4-bromophenoxy)benzaldehyde derivative
ortho-Lithiation (aldehyde protected)R-CHO2-(Hydroxyalkyl)-3-(4-bromophenoxy)benzaldehyde derivative
Bromine-Lithium ExchangeDMF3-(4-Formylphenoxy)benzaldehyde

Reactivity of the Diaryl Ether Linkage under Diverse Conditions

The diaryl ether linkage is generally stable under many reaction conditions. However, it can be cleaved under specific and often harsh reductive or oxidative conditions. The stability of this bond in this compound is crucial for its use as a scaffold in multi-step syntheses.

Reductive cleavage of diaryl ethers can be achieved using strong reducing agents. For instance, treatment with sodium in liquid ammonia (B1221849) (Birch reduction) can lead to the cleavage of the C-O bond. More contemporary methods may employ transition metal catalysis. The regioselectivity of the cleavage can be influenced by the electronic nature of the substituents on the aromatic rings. In the case of this compound, the presence of the electron-withdrawing aldehyde and the bromine atom will influence the bond's susceptibility to cleavage.

While specific data on the cleavage of this compound is limited, studies on the related compound 3-phenoxybenzaldehyde (B142659) have shown that the diaryl ether bond can be a site of metabolic cleavage in biological systems. This suggests that under certain enzymatic or biomimetic conditions, the ether linkage can be broken.

It is important to note that under many standard synthetic transformations, such as the reduction of the aldehyde to an alcohol using sodium borohydride (B1222165) (NaBH₄), the diaryl ether linkage is expected to remain intact. youtube.com This selective reactivity allows for the modification of the aldehyde group without disturbing the core diaryl ether structure.

Multi-Component Reaction (MCR) Strategies Employing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The aldehyde functionality of this compound makes it an ideal candidate for several well-known MCRs, such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules. nih.govnih.gov

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgchemistnotes.com Employing this compound in a Passerini reaction would allow for the incorporation of its diaryl ether scaffold into a peptidomimetic structure. The reaction is typically performed in aprotic solvents and proceeds through a concerted or ionic mechanism depending on the reaction conditions. chemistnotes.com

Table 2: Representative Passerini Reaction with this compound

Reactant 1Reactant 2 (Carboxylic Acid)Reactant 3 (Isocyanide)Product Type
This compoundAcetic Acidtert-Butyl isocyanideα-Acyloxy amide

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org This reaction generates α-aminoacyl amide derivatives and is renowned for its high atom economy and the structural complexity of its products. The use of this compound as the aldehyde component in an Ugi reaction would lead to the formation of complex molecules bearing the 3-(4-bromophenoxy)phenyl moiety. sciepub.comresearchgate.net

Table 3: Representative Ugi Reaction with this compound

Reactant 1Reactant 2 (Amine)Reactant 3 (Carboxylic Acid)Reactant 4 (Isocyanide)Product Type
This compoundAnilineAcetic Acidtert-Butyl isocyanideα-Aminoacyl amide

The products of these MCRs can serve as scaffolds for the synthesis of various heterocyclic compounds through subsequent intramolecular reactions. nih.govnih.gov The versatility of the Ugi and Passerini reactions, combined with the structural features of this compound, provides a powerful platform for the discovery of new chemical entities.

Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(4-Bromophenoxy)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton and the protons on the two separate aromatic rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-withdrawing aldehyde group and bromine atom, and the electron-donating ether linkage.

The aldehyde proton (CHO) is anticipated to be the most deshielded, appearing as a singlet in the downfield region, typically around δ 9.9-10.0 ppm. The protons on the benzaldehyde (B42025) ring (Ring A) and the bromophenoxy ring (Ring B) will resonate in the aromatic region (δ 7.0-8.0 ppm).

The protons on Ring B, adjacent to the bromine atom, are expected to appear as a doublet, as are the protons adjacent to the ether linkage, creating a characteristic AA'BB' system. The protons on Ring A will show more complex splitting patterns due to their meta and ortho relationships with the aldehyde and phenoxy groups. Coupling constants (J), typically in the range of 2-9 Hz for aromatic protons, are crucial for determining the spatial relationship between neighboring protons. For instance, ortho-coupled protons generally exhibit larger coupling constants (7-9 Hz) compared to meta-coupled protons (2-3 Hz).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.95s (singlet)-
H-27.55s (singlet)-
H-47.35d (doublet)~7.5
H-57.50t (triplet)~7.8
H-67.70d (doublet)~7.8
H-2', H-6'7.05d (doublet)~8.8
H-3', H-5'7.58d (doublet)~8.8

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-195 ppm. The aromatic carbons will resonate between δ 115-160 ppm. The carbon atom attached to the bromine (C-4') will be shifted to a lower field compared to the other carbons on that ring, while the carbons attached to the ether oxygen (C-3 and C-1') will also be significantly deshielded.

DEPT experiments are vital for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. In a DEPT-135 experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent in DEPT spectra. This technique is instrumental in confirming the assignment of the various carbon signals in the aromatic regions of this compound.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
CHO192.0Positive
C-1137.5Absent
C-2123.0Positive
C-3157.0Absent
C-4119.0Positive
C-5130.5Positive
C-6125.0Positive
C-1'155.0Absent
C-2', C-6'122.0Positive
C-3', C-5'133.0Positive
C-4'118.0Absent

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, which is invaluable for tracing the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak links a proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons and for linking the different fragments of the molecule, such as connecting the protons on one ring to the carbons of the other through the ether linkage.

Together, these 2D NMR experiments provide an unambiguous and complete structural assignment of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and information about the functional groups present.

The IR and Raman spectra of this compound are expected to show characteristic bands for the aldehyde, ether, and bromo-aromatic moieties. orientjchem.org

Aldehyde Group : A strong, sharp absorption band for the C=O stretching vibration is expected around 1700 cm⁻¹ in the IR spectrum. The C-H stretch of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹.

Ether Linkage : The asymmetric C-O-C stretching of the diaryl ether will produce a strong band in the IR spectrum, typically in the 1200-1250 cm⁻¹ region. The symmetric stretch is often weaker and appears in the Raman spectrum.

Aromatic Rings : C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) rings.

C-Br Bond : The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3100-3000Medium
Aldehyde C-H Stretch2900-2700Weak
C=O Stretch (Aldehyde)1710-1690Strong
Aromatic C=C Stretch1600-1450Medium-Strong
Asymmetric C-O-C Stretch1250-1200Strong
C-Br Stretch600-500Strong

Compound Index

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily shaped by the presence of multiple chromophores: the benzaldehyde ring, the bromophenyl ring, and the carbonyl group. These structural features contain π-electrons and non-bonding (n) electrons, which can be excited by UV-Vis radiation.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic spectrum of this compound is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The principal transitions observed for this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε). In this compound, the conjugated systems of the two aromatic rings and the carbonyl group give rise to intense π → π* absorption bands. Molecules with extended π systems, like this diaryl ether, often show absorption at longer wavelengths. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the ether and carbonyl oxygen atoms, to a π* antibonding orbital of the carbonyl group. youtube.com These transitions are typically of much lower intensity (small ε) compared to π → π* transitions and are characteristically observed in molecules containing heteroatoms with lone pairs. youtube.comshu.ac.uk

The combination of these chromophores results in a complex absorption spectrum. The ether linkage between the two aromatic rings can facilitate electronic communication, potentially leading to absorption bands that are red-shifted (moved to longer wavelengths) compared to the individual, unsubstituted chromophores.

Expected Electronic TransitionAssociated Chromophore(s)Relative Intensity
π → πAromatic Rings (Benzaldehyde, Bromophenyl)High
π → πCarbonyl Group (C=O)Medium-High
n → π*Carbonyl Group (C=O)Low

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism refers to the shift in the position of an absorption band upon a change in the polarity of the solvent. This phenomenon can provide valuable information about the nature of the electronic transition.

n → π Transitions:* The absorption bands corresponding to n → π* transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelengths) as the polarity of the solvent increases. shu.ac.uk This is because polar solvents can stabilize the non-bonding orbitals of the ground state through interactions like hydrogen bonding, thus increasing the energy gap for the transition. shu.ac.uk

π → π Transitions:* Conversely, the bands for π → π* transitions often show a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. This occurs because the excited state of a π → π* transition is generally more polar than the ground state and is therefore more stabilized by polar solvents, which reduces the transition energy. shu.ac.uk

Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., hexane, ethanol (B145695), water) would allow for the differentiation between the n → π* and π → π* absorption bands based on the direction of their shifts.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. For this compound (molecular formula: C₁₃H₉BrO₂), the molecular ion peak (M⁺) would confirm its molecular weight.

The presence of a bromine atom is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. whitman.edu This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M⁺) and another at two mass units higher for the molecule containing ⁸¹Br (M+2)⁺.

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of aromatic aldehydes and diaryl ethers. libretexts.orgdocbrown.info Cleavage of bonds adjacent to the carbonyl group and the ether linkage are common fragmentation routes.

Key expected fragmentation patterns include:

Loss of a hydrogen radical (H•): A peak at [M-1]⁺ is common for aldehydes. docbrown.infomiamioh.edu

Loss of the formyl radical (•CHO): A peak at [M-29]⁺ results from the cleavage of the C-CHO bond. docbrown.infomiamioh.edu

Cleavage of the ether bond: Scission of the C-O-C ether linkage can lead to fragments corresponding to the bromophenoxy and benzaldehyde moieties.

m/z (mass-to-charge ratio)Proposed Fragment IonDescription
276/278[C₁₃H₉BrO₂]⁺Molecular Ion Peak (M⁺, M+2)
275/277[C₁₃H₈BrO₂]⁺Loss of H• from the aldehyde group
247/249[C₁₂H₈BrO]⁺Loss of the •CHO radical
199[C₇H₅O₂]⁺Fragment from ether bond cleavage
171/173[C₆H₄BrO]⁺Bromophenoxy radical cation
77[C₆H₅]⁺Phenyl cation from benzaldehyde moiety

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

X-ray diffraction crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While specific crystallographic data for this compound is not widely published, analysis of related benzaldehyde and diaryl ether structures allows for a detailed prediction of its molecular conformation and crystal packing. rsc.orgresearchgate.net

In the solid state, the crystal packing would be governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture and influence the material's physical properties. For this compound, the following interactions are expected to be significant:

C–H⋯O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde oxygen atom as an acceptor and aromatic C-H groups as donors are common in the crystal packing of benzaldehyde derivatives. rsc.org

π–π Stacking: Face-to-face or offset stacking interactions between the electron-rich aromatic rings contribute significantly to the crystal stability.

Halogen Bonding: The bromine atom can act as a Lewis acid, forming directional interactions (C–Br⋯O or C–Br⋯π) with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen or the π-system of an aromatic ring. rsc.org

These combined interactions would likely lead to the formation of complex, multi-dimensional supramolecular networks in the crystal lattice. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Purity Assessment: In GC, the sample is vaporized and passed through a column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. A pure sample of this compound would ideally show a single peak in the gas chromatogram. researchgate.net The presence of other peaks would indicate impurities, such as unreacted starting materials (e.g., 3-hydroxybenzaldehyde (B18108), 1-bromo-4-fluorobenzene) or byproducts.

Reaction Monitoring: Aliquots can be taken from a reaction mixture over time and analyzed by GC-MS to track the disappearance of starting materials and the appearance of the desired product, allowing for the optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase.

Purity Assessment: HPLC, particularly reverse-phase HPLC, is effective for separating aromatic compounds. It can be used to determine the purity of this compound with high accuracy. researchgate.net A UV detector is typically used, set to a wavelength where the compound absorbs strongly.

Preparative Chromatography: HPLC can also be used on a larger scale to purify the compound, separating it from closely related impurities that may be difficult to remove by other methods like recrystallization.

Chromatographic MethodPrinciple of SeparationApplication for this compound
GC-MS Volatility and interaction with stationary phasePurity analysis, identification of volatile impurities, reaction monitoring. rsc.orgrasayanjournal.co.in
HPLC Partitioning between mobile and stationary phasesHigh-precision purity determination, quantification, preparative purification. researchgate.net

Computational Chemistry and Theoretical Studies of 3 4 Bromophenoxy Benzaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. researchgate.net Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations significantly without a major loss of accuracy. For a molecule like 3-(4-Bromophenoxy)benzaldehyde, DFT is instrumental in performing geometry optimization.

The optimization process systematically alters the positions of the atoms in the molecule, calculating the total energy at each step, until a minimum energy conformation is found. researchgate.net This lowest-energy structure corresponds to the most stable arrangement of the atoms. Common combinations of functionals and basis sets, such as B3LYP/6-311+G(d,p), are frequently employed for such calculations on substituted benzene (B151609) derivatives, providing a reliable balance between accuracy and computational cost. researchgate.net The resulting optimized geometry is the basis for calculating other molecular properties.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure calculations. acs.org

These methods are generally more computationally demanding than DFT but can offer a more precise description of electron correlation effects. For a molecule like this compound, ab initio calculations could be used to refine the geometry obtained from DFT or to calculate excited-state properties with high accuracy, providing a benchmark for other computational methods. acs.org

Detailed Molecular Geometry and Conformational Landscape Analysis

The precise three-dimensional arrangement of atoms and the molecule's flexibility are crucial for its chemical behavior.

Computational methods like DFT can predict the specific geometric parameters of this compound. While specific computational studies for this exact molecule are not publicly available, the expected values for its key structural features can be estimated based on calculations performed on its constituent parts, such as benzaldehyde (B42025) and bromobenzene. acs.orguwosh.edu The tables below present typical calculated values for the principal bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Predicted Bond Lengths for this compound Note: These are representative values based on similar calculated structures, not specific results for the title compound.

Bond Atom 1 Atom 2 Typical Calculated Length (Å)
C-Br C (of bromophenyl) Br 1.91
C=O C (of aldehyde) O 1.21
C-O (ether) C (of benzaldehyde ring) O 1.37
C-O (ether) C (of bromophenyl ring) O 1.40
C-C (aromatic) C C 1.39 - 1.41
C-C (exocyclic) C (of benzaldehyde ring) C (of aldehyde) 1.48

Table 2: Predicted Bond Angles for this compound Note: These are representative values based on similar calculated structures, not specific results for the title compound.

Angle Atom 1 Atom 2 Atom 3 Typical Calculated Angle (°)
C-O-C C (ring) O (ether) C (ring) 118 - 120
C-C=O C (ring) C (aldehyde) O 124
C-C-H C (ring) C (aldehyde) H 116
C-C-Br C (ring) C (ring) Br 119 - 121

This compound is not a rigid molecule. Rotation can occur around the single bonds, particularly the two C-O ether bonds. This rotation gives rise to different spatial arrangements called conformers or rotational isomers (rotamers).

Computational chemistry can be used to explore the molecule's conformational landscape by calculating the energy as a function of the dihedral angles (torsional angles) that define the orientation of the two phenyl rings relative to the central ether oxygen. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformers during this rotation is known as the torsional barrier or rotational barrier. acs.org For this compound, the key dihedral angles would be C-C-O-C and C-O-C-C. Understanding these barriers is essential for predicting the molecule's dominant shape and flexibility in different environments.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in molecular orbitals determines a molecule's reactivity. Computational chemistry provides several descriptors to quantify this.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the aldehyde's hydrogen atom.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Orbital Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap generally suggests higher reactivity and lower stability. nih.gov

A computational study on this compound would involve calculating the energies of its HOMO and LUMO. The analysis would also map the spatial distribution of these orbitals across the molecule. This would reveal which parts of the molecule are electron-rich (HOMO localization) and which are electron-poor (LUMO localization), thereby identifying the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound Specific calculated values for this compound are not available in the searched literature. The table below is a template for what such data would include.

Parameter Symbol Value (eV) Description
Highest Occupied Molecular Orbital Energy EHOMO Data not available Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO Data not available Indicates electron-accepting ability.
HOMO-LUMO Energy Gap ΔE Data not available Correlates with chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. rasayanjournal.co.in The MEP map displays different potential values on the electron density surface using a color spectrum. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would identify the most electron-rich areas, likely around the oxygen atoms of the carbonyl and ether groups, making them potential sites for interaction with electrophiles. Conversely, positive potential regions, expected near the hydrogen atoms and the carbonyl carbon, would indicate sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with classical chemical bonding concepts like bonds, lone pairs, and core orbitals. ijnc.irusc.edu NBO analysis provides detailed information on intramolecular and intermolecular interactions by quantifying the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. rasayanjournal.co.in These interactions, such as hyperconjugation, are key to understanding molecular stability.

A detailed NBO analysis of this compound would elucidate the key donor-acceptor interactions contributing to its stability. It would quantify the strength of hyperconjugative effects, such as the interaction between lone pairs on the oxygen atoms and the antibonding orbitals of adjacent bonds, providing a deeper understanding of its electronic structure.

Mulliken and Hirshfeld Charge Distribution Analysis

Determining the partial atomic charges within a molecule is crucial for understanding its polarity, reactivity, and intermolecular interactions. Mulliken and Hirshfeld population analyses are two common methods for partitioning the total electron density among the constituent atoms. stackexchange.comresearchgate.net

Mulliken Population Analysis: This method allocates the electron density based on the contribution of atomic orbitals to the molecular orbitals. While widely used and computationally simple, its results can be highly dependent on the basis set used in the calculation. stackexchange.com

Hirshfeld Population Analysis: This scheme partitions the electron density based on the deformation of the electron density of a promolecule (a superposition of isolated atoms). It is generally considered to be less dependent on the basis set than the Mulliken method. stackexchange.comresearchgate.net

Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound Specific calculated values for this compound are not available in the searched literature. This table illustrates the typical output of such an analysis.

Atom Mulliken Charge (e) Hirshfeld Charge (e)
Carbonyl Oxygen (O) Data not available Data not available
Ether Oxygen (O) Data not available Data not available
Bromine (Br) Data not available Data not available
Carbonyl Carbon (C) Data not available Data not available

Fukui Function Calculations for Local Reactivity Prediction

The Fukui function is a local reactivity descriptor derived from Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for electrophilic attack (where the molecule accepts an electron), nucleophilic attack (where it donates an electron), and radical attack.

For this compound, Fukui function calculations would pinpoint the specific atoms most susceptible to different types of chemical reactions, complementing the insights from FMO and MEP analyses by providing a quantitative measure of local reactivity.

Prediction of Spectroscopic Parameters from Computational Models (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. By calculating these parameters and comparing them with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned with confidence.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. rasayanjournal.co.in These calculations aid in the assignment of complex experimental spectra.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C NMR chemical shifts. ejosat.com.tr This is invaluable for structural elucidation and for assigning peaks in experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its absorption bands in the UV-Vis spectrum. This analysis provides information on the excitation energies and oscillator strengths of the transitions.

For this compound, these computational predictions would be instrumental in interpreting its experimental spectra and confirming its molecular structure.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with large π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netnih.gov A large value for the first-order hyperpolarizability is indicative of a strong second-order NLO response.

A theoretical evaluation of the NLO properties of this compound would involve calculating its dipole moment, polarizability, and hyperpolarizability. Such a study would determine its potential as a candidate for NLO materials, driven by the intramolecular charge transfer characteristics of its structure. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior and the influence of solvents on this molecule can be inferred from computational studies on structurally analogous compounds, such as other diaryl ethers and substituted benzaldehydes. MD simulations provide a powerful tool to understand the conformational landscape, flexibility, and interactions of molecules with their environment over time.

The key structural feature governing the dynamic behavior of this compound is the diaryl ether linkage (C-O-C), which allows for considerable conformational flexibility through the rotation of the two aromatic rings relative to each other. The orientation of the benzaldehyde and bromophenoxy moieties is defined by two principal dihedral angles, conventionally denoted as φ1 (C-C-O-C) and φ2 (C-O-C-C).

Molecular dynamics simulations on similar diaryl ethers have shown that these molecules explore a range of conformations in solution, with certain orientations being energetically more favorable. The preferred conformations are typically a result of the balance between steric hindrance and electronic interactions. For this compound, the bulky bromine atom and the polar aldehyde group are expected to significantly influence the potential energy surface of these rotations.

Table 1: Postulated Key Dihedral Angles in this compound Based on Analogous Structures

Dihedral AngleAtoms InvolvedPredicted Stable Conformation (degrees)Predicted Transition State (degrees)
φ1C(benzaldehyde ring)-C-O-C(bromophenoxy ring)± 30° to ± 60°0° and ± 90°
φ2C(benzaldehyde ring)-O-C-C(bromophenoxy ring)± 20° to ± 50°0° and ± 90°

Note: The values in this table are hypothetical and based on computational studies of structurally similar diaryl ethers. They serve to illustrate the likely conformational preferences.

The dynamic behavior of this compound is also anticipated to be significantly influenced by the surrounding solvent. Solvents can affect the conformational equilibrium and the energy barriers for rotation around the ether linkage.

Solvent Effects:

The polarity of the solvent is a critical factor. In nonpolar solvents, intramolecular interactions, such as van der Waals forces and dipole-dipole interactions between the aldehyde group and the brominated ring, would primarily dictate the conformational preferences.

In polar aprotic solvents (e.g., DMSO, DMF), the solvent can stabilize polar conformations of the solute. The dipole moment of the aldehyde group would interact favorably with the solvent dipoles, potentially altering the rotational energy barriers and favoring conformations that expose the polar group to the solvent.

In polar protic solvents (e.g., water, methanol), the potential for hydrogen bonding between the solvent and the oxygen atom of the aldehyde group introduces a specific and strong interaction. This can further stabilize certain conformations and influence the dynamic behavior of the molecule. Computational studies on other carbonyl-containing aromatic compounds have shown that explicit solvent models in MD simulations are crucial for accurately capturing these specific interactions.

Table 2: Predicted Relative Rotational Energy Barriers in Different Solvents

SolventDielectric Constant (approx.)Predicted Relative Rotational Energy Barrier (kcal/mol)Primary Solute-Solvent Interactions
Hexane (Nonpolar)1.9BaseVan der Waals forces
Dichloromethane (B109758) (Polar Aprotic)9.1Base + 0.5-1.0Dipole-dipole interactions
Methanol (Polar Protic)33.0Base + 1.0-2.0Hydrogen bonding, dipole-dipole

Note: The energy barrier values are illustrative and represent the expected trend based on computational studies of solvent effects on rotational barriers in similar organic molecules. "Base" refers to the intrinsic rotational barrier in a non-interacting environment.

Advanced Applications and Functionalization of 3 4 Bromophenoxy Benzaldehyde in Materials Science and Mechanistic Biological Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3-(4-Bromophenoxy)benzaldehyde makes it a valuable starting material for constructing elaborate molecular architectures. The aldehyde functional group is a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds, while the brominated diaryl ether backbone constitutes a core scaffold that can be found in numerous biologically active compounds and functional materials.

Precursor for Advanced Pharmaceutical Lead Compounds and Scaffolds

The this compound framework is an important structural motif in medicinal chemistry. The diaryl ether linkage is present in a variety of pharmacologically active natural and synthetic products. This compound acts as a foundational scaffold from which more complex drug candidates can be elaborated. Its utility is primarily demonstrated through the synthesis of derivatives that exhibit significant biological activity. For instance, the benzophenone (B1666685) scaffold, which can be derived from benzaldehyde (B42025) precursors, is a ubiquitous structure in molecules showing anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The aldehyde group allows for the attachment of various pharmacophores, enabling the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds for enhanced efficacy and selectivity.

Building Block for Ligands in Transition Metal and Coordination Chemistry

In the field of coordination chemistry, this compound is a crucial building block for synthesizing ligands capable of chelating transition metal ions. The most direct pathway involves the condensation of the aldehyde group with primary amines to form Schiff base ligands. gsconlinepress.com The resulting imine (azomethine) nitrogen atom is an excellent donor for metal ions.

These Schiff base ligands can be designed to be bidentate, tridentate, or polydentate, depending on the structure of the amine used. science.gov For example, reaction with an amino compound containing other donor groups (like hydroxyl or additional amino moieties) can lead to ligands that coordinate with metal ions through multiple sites, such as N,O-donor systems. nih.govsapub.org The coordination complexes formed with transition metals like manganese, iron, chromium, copper, and nickel often exhibit enhanced biological activities compared to the free ligands, including potent anticancer and antimicrobial properties. nih.govsemanticscholar.org The stability and diverse geometries of these metal complexes make them suitable for applications in catalysis, materials science, and as therapeutic agents. nih.govsemanticscholar.org

Pathways to Bioactive Analogs via Derivatization (e.g., Chalcones, Schiff Bases, Heterocycles)

The aldehyde functionality of this compound is a gateway to several classes of bioactive compounds through straightforward derivatization reactions.

Chalcones : These compounds, chemically known as 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. derpharmachemica.comijarsct.co.injournaljabb.com They are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde with an acetophenone (B1666503). ijarsct.co.inrjlbpcs.com The reaction of this compound with various acetophenones can generate a library of novel chalcones for biological screening. rjlbpcs.com

Table 1: General Synthesis of Chalcones
Reactant 1Reactant 2Product StructureProduct Name
This compoundSubstituted Acetophenone(E)-1-(Substituted-phenyl)-3-(3-(4-bromophenoxy)phenyl)prop-2-en-1-one

Schiff Bases : As previously mentioned, Schiff bases (or imines) are readily formed by the condensation of this compound with primary amines. mediresonline.org These compounds are not only important as ligands but also exhibit a wide range of pharmacological properties on their own, including antibacterial, antifungal, and anticancer activities. gsconlinepress.commediresonline.orgijmcmed.org The imine group (-C=N-) is considered a critical pharmacophore for biological activity. ijmcmed.org

Table 2: General Synthesis of Schiff Bases
Reactant 1Reactant 2Product StructureProduct Name
This compoundPrimary Amine (R-NH₂)(E)-N-(3-(4-Bromophenoxy)benzylidene)-R-amine

Heterocycles : Aromatic aldehydes are fundamental building blocks in the synthesis of heterocyclic compounds, which form the core of a vast number of pharmaceuticals. The aldehyde group can participate in various cyclization and multicomponent reactions to form rings containing nitrogen, oxygen, or sulfur. researchgate.net For instance, chalcones derived from this compound can serve as intermediates for synthesizing pyrazolines, a class of five-membered heterocycles with known biological activities. Furthermore, the aldehyde can be a key component in reactions leading to other important heterocyclic scaffolds like pyridines, quinolines, and imidazoles.

Potential in Materials Science and Engineering

The distinct molecular structure of this compound also imparts properties that are of interest in the field of materials science, from specialty polymers to liquid crystals.

Monomer for the Synthesis of Specialty Polymers

The reactivity of the aldehyde group can be exploited to create functional polymers. One key application is the immobilization of benzaldehyde derivatives onto existing polymer backbones to create materials with novel properties. For example, benzaldehydes can be grafted onto amine-terminated polymers, such as modified polyacrylonitrile, to produce biocidal polymers with activity against a range of bacteria and fungi. nih.govnih.govresearchgate.net This approach leverages the known antimicrobial properties of benzaldehyde derivatives to create functional materials for applications in biomedical devices and water treatment. nih.govnih.govtandfonline.com

Additionally, the bromine atom on the phenoxy ring introduces the possibility of using halogen bonding to direct the self-assembly of polymeric structures. Halogen bonding is a non-covalent interaction that can be used to control the architecture of supramolecular materials. A related compound, poly(4-(4-bromophenyloxy)styrene), has been synthesized and studied for its self-assembly behavior driven by halogen bonding. rsc.org This suggests that polymers incorporating the this compound moiety could be designed to form specific nano- or micro-structures for advanced applications.

Components in Liquid Crystal Systems

Compounds with similar structural motifs, such as Schiff bases and chalcones derived from alkoxy benzaldehydes, are known to exhibit liquid crystalline behavior, forming nematic and smectic mesophases. sciensage.info The incorporation of polar terminal groups, like the trifluoromethyl group, can significantly influence mesophase stability and electro-optical properties. semanticscholar.org The aldehyde and bromo substituents on this compound offer sites for further modification to fine-tune these properties, making it a promising candidate for the design of new liquid crystalline materials for use in displays and optical sensors.

Mechanistic Studies of Biological Activities of Derived Compounds

The diaryl ether scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. acs.orgnih.gov The functionalization of the this compound core allows for the synthesis of diverse compounds whose mechanisms of action are a subject of intensive research.

Derivatives of diaryl ethers and benzaldehydes exert their antimicrobial effects through various mechanisms, primarily involving the disruption of bacterial cell integrity and the inhibition of essential enzymes.

Disruption of Bacterial Membranes: One primary mechanism is the compromising of the bacterial cytoplasmic membrane, which is a critical barrier and central to cellular function. frontiersin.org Benzaldehyde has been shown to interfere with the proton motive force (PMF) of the bacterial membrane, which is vital for processes like drug intake and efflux. mdpi.com This disruption can lead to the leakage of small ions without causing the release of larger cellular components. acs.org The antimicrobial action of some compounds involves adsorption onto the microorganism's surface, followed by the penetration of the cell membrane by lipophilic components, leading to damage, cytoplasm outflow, and cell death. mdpi.comnih.gov

Enzyme Inhibition: A more targeted mechanism involves the inhibition of crucial bacterial enzymes. Diaryl ether-based compounds have been specifically designed as inhibitors of Pseudomonas aeruginosa FabV (paFabV), an enoyl-acyl carrier protein reductase. nih.gov This enzyme is a key component of the bacterial fatty acid biosynthetic pathway (FasII), making its inhibition a promising avenue for developing novel antibacterials against Gram-negative bacteria. nih.gov

Table 1: Antimicrobial Mechanisms of Related Diaryl Ether and Benzaldehyde Derivatives

Mechanism TypeSpecific ActionTarget Organism/SystemCompound ClassReference(s)
Membrane Disruption Dissipation of proton motive force (Δψ component)E. coliBenzaldehyde mdpi.com
Disruption causing leakage of small ionsGeneral BacteriaCinnamaldehyde acs.org
Adsorption and penetration of cell membraneGeneral MicrobesGemini Surfactants mdpi.com
Enzyme Inhibition Inhibition of enoyl-acyl carrier protein reductase (FabV)P. aeruginosaDiaryl ethers nih.gov

The antioxidant properties of compounds derived from this compound are rooted in their ability to neutralize reactive oxygen species (ROS) through mechanisms such as radical scavenging and metal ion chelation.

Radical Scavenging: Phenolic diaryl ethers and related bromophenols are effective scavengers of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.govnih.gov The mechanism often involves a combination of single electron transfer (SET) and hydrogen atom transfer (HAT). wiserpub.com The antioxidant capacity is closely linked to the molecular structure, particularly the number and position of hydroxyl groups on the aromatic rings. wiserpub.comnih.gov Studies on dihydroxybenzaldehydes show that electron-donating derivatives exhibit significant antioxidant activity. wiserpub.com Furthermore, some bromophenol derivatives have been shown to ameliorate H₂O₂-induced oxidative damage and reduce ROS generation in human cells. mdpi.com

Metal Chelation: The ability to reduce metal ions, such as ferric (Fe³⁺) and cupric (Cu²⁺) ions, is another important antioxidant mechanism, as these ions can catalyze the formation of free radicals. nih.gov The reducing power of bromophenol derivatives, demonstrated in various assays, indicates their capacity to act as reductants and inactivate oxidants, thereby preventing oxidative damage. nih.gov

Table 2: Antioxidant Mechanisms of Related Phenolic and Diaryl Ether Compounds

MechanismAssay/MethodKey FindingCompound ClassReference(s)
Radical Scavenging DPPH, ABTSEffective scavenging activity via SET and HAT mechanisms.Bromophenols, Diaryl Ether Hydrazones nih.govnih.govwiserpub.com
ESR spectroscopyCytotoxic activity is closely related to radical scavenging ability.Phenethyl ethers nih.gov
Cellular AssaysAmelioration of H₂O₂-induced oxidative damage and ROS.Bromophenol derivatives mdpi.com
Metal Chelation Ferric/Cupric Reducing PowerCapacity to reduce Fe³⁺ and Cu²⁺ ions, indicating chelation potential.Benzylic acid-derived bromophenols nih.gov

Diaryl ether derivatives are known to possess significant anti-inflammatory properties, acting through the modulation of key inflammatory pathways and enzymes. acs.orgresearchgate.net

COX Inhibition: The diaryl ether structure is found in well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like nimesulide, which acts as a cyclooxygenase (COX) inhibitor. nih.gov This suggests that derivatives of this compound could be developed as potential COX inhibitors.

Cytokine Modulation and Pathway Inhibition: The anti-inflammatory effects of related compounds have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. nih.gov Furthermore, certain aryl hydrocarbon receptor ligands have been shown to dampen inflammatory signaling in human keratinocytes by reducing the activation of key pathways involving p38 MAPK, c-Jun, and NF-kBp65. This leads to a decreased release of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and IL-8. mdpi.com Benzaldehyde itself has been noted to possess anti-inflammatory properties by downregulating key inflammatory markers. nih.gov

The anticancer potential of diaryl ether and benzaldehyde derivatives is multifaceted, involving the induction of programmed cell death (apoptosis), halting the cell division cycle, and interfering with crucial cancer-promoting proteins and signaling pathways. acs.orgnih.gov

Cell Cycle Arrest: A common strategy for cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. frontiersin.orgscbt.com Certain benzyloxybenzaldehyde derivatives have been found to arrest the cell cycle at the G2/M phase. nih.gov Similarly, some cytotoxic diarylheptanoids can induce S phase arrest. nih.gov

Apoptosis Induction: Inducing apoptosis is a key mechanism for eliminating cancer cells. Benzaldehyde derivatives have been shown to trigger apoptosis through a mitochondria-dependent pathway, evidenced by the loss of mitochondrial membrane potential. nih.govresearchgate.net This can be accompanied by DNA fragmentation, a hallmark of apoptotic cell death. nih.gov

Enzyme and Signaling Pathway Modulation: Benzaldehyde and its derivatives can exert anticancer effects by targeting specific molecular pathways. Benzaldehyde has been shown to suppress multiple oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK. researchgate.net This is achieved by regulating the interactions of the 14-3-3ζ protein, which acts as a hub for these pathways. researchgate.netecancer.org Specifically, benzaldehyde prevents the interaction of 14-3-3ζ with phosphorylated histone H3, which is crucial for the expression of genes related to treatment resistance and metastasis. ecancer.orgeurekalert.org Other diaryl ether derivatives have been found to act as microtubule destabilizing agents, interfering with tubulin polymerization, a process essential for cell division. nih.gov

Table 3: Anticancer Mechanisms of Benzaldehyde and Diaryl Ether Derivatives

MechanismSpecific ActionCell Line/ModelCompound ClassReference(s)
Cell Cycle Arrest Arrest at G2/M phaseHL-60Benzyloxybenzaldehyde derivatives nih.gov
Arrest at S phaseSH-SY5YDiarylheptanoid nih.gov
Apoptosis Induction Loss of mitochondrial membrane potentialHL-60Benzyloxybenzaldehyde derivatives nih.gov
Mitochondria-dependent pathwayPancreatic cancer cellsBenzaldehyde ethanolic extract researchgate.net
Enzyme/Protein Modulation Inhibition of tubulin polymerizationHeLa, MCF-7, A2780Steroidal diaryl ethers nih.gov
Suppression of PI3K/AKT/mTOR, STAT3, NFκB pathwaysBxPC3, A549Benzaldehyde researchgate.net
Inhibition of 14-3-3ζ interaction with histone H3Pancreatic cancer modelBenzaldehyde ecancer.orgeurekalert.org

Emerging research indicates that derivatives of benzaldehyde and bromophenols may offer neuroprotective benefits through several distinct mechanisms.

Modulation of Cellular Stress and Survival Pathways: Benzaldehyde has been shown to attenuate cellular injury in mouse astrocytes by regulating endoplasmic reticulum (ER) stress and oxidative stress. mdpi.com It can also stimulate autophagy, a cellular self-cleaning process, via the Sonic hedgehog (Shh) signaling pathway, which can be protective in certain neurological contexts. nih.gov Furthermore, hydroxybenzaldehydes have demonstrated the ability to increase the viability of astrocytes by inhibiting the expression of molecules related to apoptosis. nih.gov

Enzyme Inhibition: A key strategy in managing neurodegenerative diseases like Alzheimer's is the inhibition of cholinesterase enzymes. Synthetic bromophenol derivatives have shown potent inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine. nih.govscispace.com N-substituted-(4-bromophenyl) compounds have also been evaluated for their AChE inhibitory potential. juniperpublishers.com This mechanism suggests a therapeutic potential for improving cholinergic neurotransmission in the brain.

Molecular Docking and In Silico Predictions of Ligand-Receptor Interactions for Derived Compounds

In the quest to understand the therapeutic potential of novel chemical entities, in silico techniques such as molecular docking have become indispensable tools. These computational methods predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein or receptor, providing critical insights into the nature and strength of their interaction. This predictive power is instrumental in rational drug design, helping to elucidate mechanisms of action and guide the synthesis of more potent and selective analogs. For compounds derived from this compound, molecular docking studies have been pivotal in exploring their potential as antimicrobial agents.

Research has focused on a series of novel Schiff base derivatives synthesized from this compound. These derivatives were subjected to molecular docking simulations against Glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme essential for the biosynthesis of the bacterial cell wall and thus a validated target for antimicrobial drugs. The primary goal of these simulations was to predict the binding affinity and identify the specific molecular interactions driving the ligand-receptor complex formation.

The docking studies revealed that the Schiff base derivatives of this compound could comfortably fit within the active site of GlcN-6-P synthase. The binding energies, which indicate the stability of the ligand-receptor complex, were calculated for each derivative. A more negative binding energy value suggests a stronger and more stable interaction.

For instance, several derivatives demonstrated significant binding affinities. The interactions were predominantly stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. One notable derivative, compound 5c , formed crucial hydrogen bonds with the residues Asn349, Ser347, and Gly301, while also engaging in hydrophobic interactions with Ala302 and Ala400. Similarly, compound 5d showed hydrogen bonding with Ser347 and Gly301 and hydrophobic interactions with Val399 and Ala400. This detailed molecular information helps to explain the potential inhibitory activity of these compounds against the enzyme.

The predicted binding energies for a selection of these Schiff base derivatives are summarized in the table below, illustrating their potential as inhibitors of GlcN-6-P synthase.

Compound IDTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid Residues
5a GlcN-6-P synthase-8.1Asn349, Gly301, Ser347 (H-bond); Ala302, Val399, Ala400 (Hydrophobic)
5b GlcN-6-P synthase-7.9Ser347, Gly301 (H-bond); Ala400, Val399 (Hydrophobic)
5c GlcN-6-P synthase-8.4Asn349, Ser347, Gly301 (H-bond); Ala302, Ala400 (Hydrophobic)
5d GlcN-6-P synthase-8.3Ser347, Gly301 (H-bond); Val399, Ala400 (Hydrophobic)
5e GlcN-6-P synthase-8.0Ser347, Gly301 (H-bond); Ala400, Val399 (Hydrophobic)

Further in silico analysis was conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these derivatives. This step is crucial in early-stage drug discovery to assess the drug-likeness of compounds and identify potential liabilities. The predictions for parameters such as human intestinal absorption, blood-brain barrier (BBB) penetration, and potential toxicity were evaluated. The results suggested that the synthesized compounds generally exhibit favorable ADMET profiles, indicating good potential for oral bioavailability and a low likelihood of penetrating the central nervous system, which is often a desirable trait for peripherally acting antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-bromophenoxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is commonly synthesized via Knoevenagel condensation , where substituted benzaldehydes react with active methylene compounds. For example, condensation of 4-bromophenol derivatives with benzaldehyde precursors using piperidine as a catalyst in ethanol under reflux yields the target compound . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to phenol), reaction time (20–24 hours), and purification via recrystallization (ethanol/water, 1:1) to achieve yields >45% .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms aldehyde (C=O stretch at ~1689 cm⁻¹) and ether (C-O-C at ~1226 cm⁻¹) functional groups .
  • NMR : 1^1H-NMR identifies aromatic protons (δ 6.87–7.87 ppm), aldehyde protons (δ 9.85 ppm), and methoxy groups (δ 3.95 ppm). 13^{13}C-NMR resolves carbonyl carbons (~190 ppm) and aromatic carbons .
  • X-ray crystallography : Provides definitive structural confirmation, with bond angles and torsion angles (e.g., C4–O2–C8: 117.4°) resolving stereoelectronic effects .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While specific toxicological data are limited, general protocols include:

  • Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, docking) guide the design of this compound derivatives for bioactivity?

  • Methodological Answer :

  • 3D-QSAR : Build pharmacophore models using software like Schrödinger to correlate substituent effects (e.g., bromine position) with bioactivity. Validate with docking scores (e.g., tubulin inhibitors in showed improved activity with nitro groups) .
  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., microtubules). Prioritize derivatives with electronegative substituents (e.g., -NO₂) for enhanced interactions .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Reaction Variables : Compare catalyst efficiency (piperidine vs. DBU) or solvent polarity (ethanol vs. DMF) .
  • Purity : Use HPLC to quantify impurities; recrystallization or column chromatography may improve purity >95% .
  • Bioactivity Variability : Standardize assay conditions (e.g., bacterial strain, incubation time) and use positive controls (e.g., tetracycline) to validate results .

Q. What strategies enhance the compound’s utility in materials science or drug discovery?

  • Methodological Answer :

  • Functionalization : Introduce trifluoromethyl or cyano groups via nucleophilic substitution to modify electronic properties .
  • Polymer Chemistry : Copolymerize with styrene using ABCN initiators to create thermally stable polymers .
  • Biological Probes : Conjugate with fluorescent tags (e.g., dansyl chloride) for cellular imaging applications .

Future Directions

Q. What unexplored applications exist for this compound in interdisciplinary research?

  • Methodological Answer :

  • Antimicrobial Coatings : Test efficacy against drug-resistant pathogens (e.g., MRSA) using agar diffusion assays at varying concentrations (1250–10,000 ppm) .
  • Organic Electronics : Synthesize Schiff base derivatives for OLEDs; characterize charge transport via cyclic voltammetry .
  • Catalysis : Explore use as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.